molecular formula C22H22ClF4NO2 B084544 Clofluperidol CAS No. 10457-91-7

Clofluperidol

Cat. No. B084544
CAS RN: 10457-91-7
M. Wt: 443.9 g/mol
InChI Key: LZFSKNPPWIFMFL-UHFFFAOYSA-N
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Description

Clofluperidol is a synthetic antipsychotic drug belonging to the phenylpiperidine class of medications. It is used to treat schizophrenia, psychoses, and other mental disorders. It is also used to treat severe behavioral problems in children and adolescents. Clofluperidol is a unique drug in that it has a dual-functioning mechanism of action. It is an antagonist of both the dopamine and serotonin receptors, and its effects are thought to be due to its ability to block the release of dopamine and serotonin in the brain. Clofluperidol has a high affinity for the dopamine D2 and serotonin 5-HT2 receptors, and it is believed that its effects are due to its ability to inhibit the release of these neurotransmitters.

Scientific Research Applications

properties

IUPAC Name

4-[4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF4NO2/c23-19-8-5-16(14-18(19)22(25,26)27)21(30)9-12-28(13-10-21)11-1-2-20(29)15-3-6-17(24)7-4-15/h3-8,14,30H,1-2,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFSKNPPWIFMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17230-87-4 (mono-hydrochloride)
Record name Clofluperol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90146562
Record name Clofluperol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofluperol

CAS RN

10457-91-7
Record name Clofluperol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofluperol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57F04DIDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MM Kats - Pharmaceutical Chemistry Journal, 1984 - Springer
One of the most promising approaches to the solution of the problem of the search for new drug substances is the establishment of the structure and physicochemical properties of the …
Number of citations: 3 link.springer.com
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com
M Saucin, A Van De Vorst - Biochemical Pharmacology, 1971 - Elsevier
DURING the last few years several studies have pointed to the formation of charge transfer complexes between organic substances acting as acceptors on the one hand and …
Number of citations: 6 www.sciencedirect.com
M Saucin, A Van de Vorst - Biochemical Pharmacology, 1972 - Elsevier
The interaction of thirty neuroleptic drugs with chloranil in 50% acetone-ethanol mixture has been studied spectrophotometrically. The features of the resulting complex have been …
Number of citations: 12 www.sciencedirect.com
B Blessington - Organic Mass Spectrometry, 1971 - Wiley Online Library
The mass spectra of ten, structurally related, neuroleptics (major tranquilisers) are presented and their fragmentation patterns are discussed. The relevance of these findings to current …
Number of citations: 17 onlinelibrary.wiley.com
I Jurna - Psychotropic Agents: Part I: Antipsychotics and …, 1980 - Springer
When one tries to give an account of the action of neuroleptic agents on neurons in the central nervous system, it seems reasonable to start from the principle that drugs such as …
Number of citations: 10 link.springer.com
A DiMascio - Butyrophenones in Psychiatry (DiMascio A, Shade RI …, 1972
Number of citations: 10

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